Imidocarb

Vue d'ensemble

Description

L’imidocarb est un dérivé de l’urée utilisé principalement en médecine vétérinaire comme agent antiprotozoaire. Il est efficace contre les infections causées par Babesia et d’autres parasites. Le composé est connu pour sa capacité à traiter et à prévenir des maladies telles que la babésiose et l’anaplasmose chez les animaux .

Applications De Recherche Scientifique

Imidocarb has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on protozoal parasites and its potential use in controlling parasitic infections.

Medicine: Investigated for its therapeutic potential in treating protozoal infections in animals.

Industry: Used in the development of veterinary pharmaceuticals and as a standard in analytical methods .

Mécanisme D'action

Le mécanisme d’action exact de l’imidocarb n’est pas entièrement compris, mais on pense qu’il interfère avec la glycolyse du parasite. Il bloque l’entrée de nutriments essentiels, tels que l’inositol, dans l’érythrocyte contenant le parasite, ce qui conduit à la famine et à la mort du parasite .

Analyse Biochimique

Cellular Effects

Imidocarb has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to treat dogs naturally infected with the Babesia microti-like piroplasm, where it was found to reduce clinical signs and laboratory abnormalities . It has also been shown to have a curative effect on rats with experimental Trypanosoma brucei infection .

Molecular Mechanism

It is believed to interfere with the production and/or utilization of polyamines, or prevent the entry of inositol into the erythrocyte containing the parasite .

Temporal Effects in Laboratory Settings

In a study assessing the safety and tolerance of this compound in dogs naturally infected with Babesia microti-like piroplasm, it was observed that clinical signs were mostly reduced by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy . Over the course of a year, clinical relapse was observed in some dogs treated with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study on dogs naturally infected with Babesia microti-like piroplasm, this compound was administered at a dose of 5 mg/kg subcutaneously, with two doses given 14 days apart . This dosage was found to be effective in reducing clinical signs and laboratory abnormalities .

Metabolic Pathways

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Transport and Distribution

This compound is usually administered as the dipropionate salt by subcutaneous or intramuscular injection . Following administration, absorption of the dose is rapid, with mean peak blood concentrations occurring 1 hour after dosing . More than 70% of the administered radioactivity was bound to plasma proteins .

Subcellular Localization

It is known that this compound is poorly absorbed after oral administration to rats, and significant residue levels were found in the liver and kidney following daily oral administration of 5 mg/kg bw/day this compound to dogs and Patas monkeys .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l’imidocarb implique plusieurs étapes :

Formation de chlorure de nitrobenzoyle : L’acide nitrobenzoïque est mélangé à du chlorure de thionyle et porté à reflux à 80 °C pendant 4 heures. .

Formation de 2-(3-nitrophényl)imidazoline : Le chlorure de nitrobenzoyle est ajouté à l’acétonitrile en présence d’hétéropolyacide P-Mo-V et d’éthylènediamine. .

Réduction en chlorhydrate de 2-(3-aminophényl)imidazoline : Le composé nitrophénylé est réduit par hydrogénation en présence de carbone de palladium pour former le dérivé aminophénylé

Formation d’this compound : Le composé aminophénylé est mis à réagir avec la N-diméthylformamide et l’urée à 155 °C pendant 4,5 heures. .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles afin de garantir un rendement et une pureté élevés. L’utilisation de techniques de séparation et de catalyseurs avancés contribue à une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

L’imidocarb subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Le groupe nitro présent dans les étapes intermédiaires peut être réduit en groupe amino par hydrogénation.

Substitution : L’this compound peut participer à des réactions de substitution au cours desquelles des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Le palladium sur carbone et l’hydrogène gazeux sont utilisés pour les réactions de réduction.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, tels que ses sels de chlorhydrate et de dipropionate .

Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en chimie analytique.

Biologie : Étudié pour ses effets sur les parasites protozoaires et son utilisation potentielle dans la lutte contre les infections parasitaires.

Médecine : Investigué pour son potentiel thérapeutique dans le traitement des infections protozoaires chez les animaux.

Industrie : Utilisé dans le développement de produits pharmaceutiques vétérinaires et comme étalon dans les méthodes analytiques .

Comparaison Avec Des Composés Similaires

L’imidocarb est comparé à d’autres agents antiprotozoaires tels que l’atovaquone et la buparvaquone :

Atovaquone : Utilisé en association avec l’azithromycine pour traiter les infections protozoaires. Il a un mécanisme d’action différent, ciblant la chaîne de transport des électrons mitochondriale.

Buparvaquone : Un autre agent antiprotozoaire utilisé en association avec l’azithromycine. Il cible également la chaîne de transport des électrons mitochondriale mais a une structure chimique différente.

L’this compound est unique en son genre pour sa capacité à bloquer l’entrée de nutriments dans le parasite, ce qui le rend efficace contre un large éventail d’infections protozoaires .

Composés similaires

- Atovaquone

- Buparvaquone

- Azithromycine (lorsqu’elle est utilisée en association avec les composés ci-dessus)

L’this compound se distingue par son mécanisme d’action unique et son efficacité en médecine vétérinaire .

Activité Biologique

Imidocarb is a carbanilide derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Babesia species in livestock and pets. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against various pathogens, safety profile, and residue depletion in animal tissues.

Pharmacokinetics

This compound is administered via subcutaneous injection and exhibits a prolonged half-life in the bloodstream. A study involving lactating cows demonstrated that a single dose of 3 mg/kg led to peak plasma concentrations of approximately 1300 µg-equivalents/kg within one hour, with significant plasma protein binding (72.91% after four hours) . The drug is slowly excreted, with only 53% of the dose recovered in excreta over ten days, indicating a persistent presence in tissues, particularly the liver, where residues can remain detectable for up to 90 days post-treatment .

Efficacy Against Protozoal Infections

This compound is effective against several protozoal diseases affecting cattle and dogs. Its primary use is in treating:

- Bovine Babesiosis : A significant disease caused by Babesia bovis and Babesia bigemina, which leads to severe economic losses in cattle farming.

- Canine Babesiosis : A tick-borne disease affecting dogs caused by Babesia canis.

Comparative Efficacy Studies

- Canine Babesiosis Treatment : A study compared the efficacy of this compound alone versus a combination treatment of this compound and doxycycline. Dogs treated with the combination showed a slightly better clinical response (40% good response) compared to those receiving this compound alone (35% good response) within 24 hours . Hematological parameters indicated improved recovery in the combination group.

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of B. bovis, with IC50 values indicating its potency in reducing parasitemia . However, newer treatments like buparvaquone have emerged as potentially more effective alternatives.

Safety and Toxicity

This compound's safety profile has been extensively studied. Short-term toxicity studies in mice indicated that doses up to 9400 mg/kg did not result in significant adverse effects on hematological parameters or brain acetylcholinesterase activity . However, cholinesterase activity was observed to decrease significantly after administration, suggesting potential neurotoxic effects that warrant caution.

Long-Term Studies

Long-term studies have shown that while this compound can induce some histopathological changes in liver and kidney tissues, these are generally not considered adverse at therapeutic doses . The Committee on Toxicity (COT) concluded that observed effects were not indicative of significant toxicity.

Residue Depletion Studies

A critical aspect of this compound's use is its residue depletion profile. A study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) determined that the withdrawal time for this compound in cattle is approximately 224 days when administered at a dosage of 3.0 mg/kg . This information is crucial for ensuring food safety and compliance with regulatory standards.

| Tissue | Mean Residue Level (µg-equivalents/kg) | Withdrawal Time (days) |

|---|---|---|

| Liver | 2200 | 224 |

| Kidney | Not specified | 224 |

Propriétés

IUPAC Name |

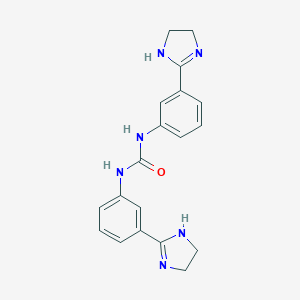

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEVFJUWLLRELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5318-76-3 (di-hydrochloride) | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048345 | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-92-3 | |

| Record name | Imidocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.